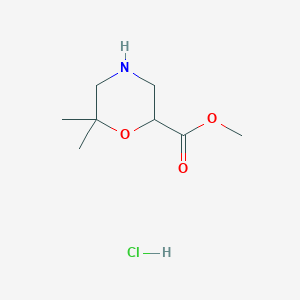

Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride

Description

Methyl 6,6-dimethylmorpholine-2-carboxylate hydrochloride is a morpholine derivative characterized by a six-membered morpholine ring substituted with two methyl groups at the 6-position and a methyl carboxylate ester at the 2-position, forming a hydrochloride salt. This compound is commercially available in quantities such as 50 mg (€645.00) and 500 mg (€1,802.00), indicating its use in research and small-scale synthesis . Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and physicochemical properties.

Properties

IUPAC Name |

methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKLFBFMQJMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287317-34-2 | |

| Record name | methyl 6,6-dimethylmorpholine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antitumor and Antifungal Properties

Methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of antitumor drugs such as Sonidegib and antifungal agents like amorolfine hydrochloride. The cis-isomer of 2,6-dimethylmorpholine exhibits higher biological activity compared to its trans counterpart, making it crucial for developing effective medications .

Chiral Drug Development

The compound's role in synthesizing chiral drugs is significant. The use of single-isomer chiral drugs minimizes toxic side effects associated with inactive isomers, thereby enhancing therapeutic efficacy. For instance, the European Pharmacopoeia specifies stringent limits on the presence of trans-isomers in amorolfine hydrochloride formulations, underscoring the importance of high-purity starting materials like methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride .

Synthetic Chemistry Applications

Organic Synthesis

This compound is also valuable in organic synthesis due to its ability to undergo various chemical reactions. It can act as a building block for synthesizing other complex molecules, particularly in the development of agrochemicals and other fine chemicals. Its versatility allows chemists to modify its structure to create derivatives with tailored properties for specific applications .

Purification Methods

Recent advancements have focused on improving purification methods for obtaining high-purity forms of 2,6-dimethylmorpholine. Techniques involving crystallization and hydrolysis have been developed to enhance yield and purity, making the compound more accessible for industrial applications .

Case Studies

Case Study: Antifungal Drug Synthesis

A study highlighted the synthesis of amorolfine hydrochloride using methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride as a key intermediate. The research demonstrated that utilizing high-purity cis-2,6-dimethylmorpholine resulted in a significant reduction of trans-isomer impurities, aligning with pharmacopoeial standards and improving the drug's safety profile .

Case Study: Industrial Application in Agrochemicals

Another case study investigated the application of this compound in developing new agrochemicals. Researchers synthesized a series of derivatives based on methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride that exhibited enhanced insecticidal properties compared to existing products. This study underscored the compound's potential to contribute to sustainable agricultural practices by providing effective pest control solutions .

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogues

(R)- and (S)-2-Methylmorpholine Hydrochloride

- Structural Features : These enantiomers differ in the stereochemistry of the methyl group at the 2-position of the morpholine ring. Both have high structural similarity (0.96) to the target compound .

- Key Differences : The absence of a carboxylate ester and 6,6-dimethyl substitution distinguishes them from the target compound. These differences likely reduce their polarity and alter bioavailability.

2-(Methoxymethyl)morpholine Hydrochloride

- Molecular Formula: C₆H₁₃NO₂·HCl (MW: 167.64) .

- Comparison: The methoxymethyl substituent at the 2-position introduces an ether linkage instead of a carboxylate ester. This substitution may enhance solubility in non-polar solvents but reduce metabolic stability compared to the ester group in the target compound .

1,2,3,4,4a,5,6,7-Octahydro-2,7-Naphthyridin-1-one

- Structural Features : A bicyclic system with a fused morpholine-like ring.

- Priced at €667.00 (50 mg), it is slightly more expensive than the target compound, possibly due to synthetic complexity .

Non-Morpholine Hydrochloride Salts

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc) group using HCl/dioxane, yielding 100% conversion .

- Comparison : The linear ester structure and tertiary amine differ from the cyclic morpholine system, leading to distinct pharmacokinetic profiles.

Articaine Acid Propionamide Hydrochloride

- Structure : Contains a thiophene ring and propionamide group.

- This structural divergence suggests different therapeutic applications, such as local anesthesia .

Physicochemical and Economic Comparison

Table 1: Key Properties of Selected Compounds

Notes:

- The target compound’s higher molecular weight and carboxylate group contribute to increased polarity compared to simpler morpholine derivatives.

- Pricing reflects synthetic complexity; bicyclic and stereospecific compounds are generally costlier .

Biological Activity

Methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₅ClN₂O₂

- Molecular Weight : 194.67 g/mol

- Structure : The compound features a morpholine ring with two methyl groups at the 6-position and a carboxylate functional group.

Pharmacological Effects

-

Anticholinesterase Activity :

- Methyl 6,6-dimethylmorpholine-2-carboxylate has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies indicate that derivatives of morpholine compounds can inhibit AChE with varying potencies, suggesting that structural modifications can enhance activity .

-

Antibacterial Properties :

- Recent research has highlighted the antibacterial activity of morpholine derivatives against various strains of bacteria. For instance, compounds similar to methyl 6,6-dimethylmorpholine-2-carboxylate have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Antitumor Activity :

The mechanisms through which methyl 6,6-dimethylmorpholine-2-carboxylate exerts its biological effects are still being elucidated. However, the following pathways have been suggested:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with the active sites of enzymes such as AChE, leading to inhibition and subsequent increases in acetylcholine levels in synaptic clefts.

- Membrane Interaction : Morpholine derivatives may interact with bacterial membranes, disrupting their integrity and leading to cell death.

Study on Anticholinesterase Activity

A study published in Scientific Reports evaluated various morpholine derivatives for their AChE inhibitory activity. Methyl 6,6-dimethylmorpholine-2-carboxylate was included in a series of compounds tested for selectivity and potency against AChE compared to butyrylcholinesterase (BuChE). Results indicated a significant inhibitory effect on AChE with an IC50 value lower than many known inhibitors .

Antibacterial Efficacy Research

In another study focusing on antibacterial properties, several morpholine derivatives were tested against both Gram-positive and Gram-negative bacteria. Methyl 6,6-dimethylmorpholine-2-carboxylate exhibited MIC values below 0.25 µg/mL against S. aureus strains and showed promising results against E. coli and Klebsiella pneumoniae as well .

Data Tables

| Activity Type | Tested Compound | IC50/MIC Value | Target Organism/Enzyme |

|---|---|---|---|

| Anticholinesterase | Methyl 6,6-dimethylmorpholine-2-carboxylate | <0.50 µM | Acetylcholinesterase |

| Antibacterial | Methyl 6,6-dimethylmorpholine-2-carboxylate | <0.25 µg/mL | Staphylococcus aureus |

| Antibacterial | Methyl 6,6-dimethylmorpholine-2-carboxylate | 1–4 µg/mL | Escherichia coli, Klebsiella pneumoniae |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.